molecular formula C21H19ClN2O4 B2929917 1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide CAS No. 941931-13-1

1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide

Cat. No. B2929917
CAS RN: 941931-13-1
M. Wt: 398.84
InChI Key: UCLFWBKDNCMSOQ-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide, also known as CEP-26401, is a pyridine carboxamide compound that has been studied for its potential use as a therapeutic agent. This compound has been found to exhibit a range of biochemical and physiological effects that make it an interesting candidate for further research.

Scientific Research Applications

Ring Cleavage Reactions

  • Research by Kinoshita et al. (1989) in the "Chemical & Pharmaceutical Bulletin" explored the reactions of similar compounds with various amines, yielding products like pyrimidines, acetoacetamides, and urethanes. This study highlights the potential of such compounds in synthesizing diverse chemical structures (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Anticonvulsant Properties

  • A study by Kubicki et al. (2000) in the "Journal of Molecular Structure" examined the crystal structures of three anticonvulsant enaminones, including compounds similar to the one , revealing insights into their potential medicinal applications (Kubicki, Bassyouni, & Codding, 2000).

Molecular Interaction Studies

  • Research by Shim et al. (2002) in the "Journal of Medicinal Chemistry" investigated the molecular interactions of a structurally related compound with the CB1 cannabinoid receptor, indicating its relevance in drug design and receptor studies (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis and Evaluation in CNS Activities

  • Thomas et al. (2016) in the "Arabian Journal of Chemistry" described the synthesis and pharmacological activity of compounds including N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides, related to the compound of interest, for their potential antidepressant and nootropic activities (Thomas, Nanda, Kothapalli, & Hamane, 2016).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-27-18-8-7-17(11-19(18)28-2)23-21(26)15-6-9-20(25)24(13-15)12-14-4-3-5-16(22)10-14/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLFWBKDNCMSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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